2-(2-Chloroethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
2-(2-chloroethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIUYJWAGLDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547805 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82097-01-6 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloroethoxy)benzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-(2-Chloroethoxy)benzenesulfonamide
The preparation of this compound can be achieved through multi-step reaction sequences that build the molecule by forming its key ether and sulfonamide functionalities.
Etherification and Chlorination Strategies
A prominent synthetic pathway commences with a substituted phenol, which undergoes etherification followed by chlorination. google.com One established route begins with 4-chlorophenol (B41353). google.com This starting material is first etherified using ethylene (B1197577) carbonate to produce 4-(2-hydroxyethoxy)chlorobenzene. google.com The resulting alcohol is then chlorinated to yield 4-(2-chloroethoxy)chlorobenzene. google.com This transformation can be accomplished using chlorinating agents such as phosgene (B1210022) or thionyl chloride. google.com An alternative approach involves the direct reaction of 4-chlorophenol with dichloroethane in the presence of a catalyst and sodium hydroxide (B78521) to form the 1-(4-chlorophenoxy)-2-chloroethyl intermediate.
Sulfonation and Amidation Reactions
Following the creation of the chloroethoxy side chain, the next critical steps involve introducing the sulfonamide group onto the benzene (B151609) ring. The 4-(2-chloroethoxy)chlorobenzene intermediate is subjected to sulfonation, typically with chlorosulfonic acid, to generate a sulfonyl chloride. google.com This intermediate is then neutralized, for instance with sodium hydroxide, to form the sodium sulfonate salt. google.com
A crucial step in one patented process is the catalytic hydrogenation of the sodium 5-chloro-2-(β-chloroethoxy)benzenesulfonate. google.com This reaction, often carried out with a palladium-on-carbon catalyst, selectively removes the chlorine atom at the 4-position of the benzene ring, yielding sodium 2-(β-chloroethoxy)benzene sulfonate. google.com The resulting sodium sulfonate is then converted back into the sulfonyl chloride, for example, by reacting it with phosgene in the presence of a catalyst like dimethylformamide (DMF). google.com The final step is amidation, where the synthesized 2-(2-chloroethoxy)benzenesulfonyl chloride is reacted with ammonia (B1221849) to furnish the target compound, this compound. google.com
An alternative route uses 2-(β-chloroethoxy)-aniline as the starting material. This compound can undergo diazotization, followed by a reaction with sodium bisulfite in the presence of a copper sulfate (B86663) catalyst and hydrochloric acid to generate 2-(β-chloroethoxy)benzenesulfonyl chloride, which is then amidated.
The multi-step process starting from 4-chlorophenol is summarized in the table below.
| Step | Reactant | Reagents | Product |
| 1. Etherification | 4-Chlorophenol | Ethylene Carbonate | 4-(2-Hydroxyethoxy)chlorobenzene |
| 2. Chlorination | 4-(2-Hydroxyethoxy)chlorobenzene | Phosgene or Thionyl Chloride | 4-(2-Chloroethoxy)chlorobenzene |
| 3. Sulfonation | 4-(2-Chloroethoxy)chlorobenzene | Chlorosulfonic Acid, then NaOH | Sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonate |
| 4. Dehalogenation | Sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonate | H₂, Pd/C Catalyst, NaOH | Sodium 2-(2-chloroethoxy)benzenesulfonate |
| 5. Sulfonyl Chloride Formation | Sodium 2-(2-chloroethoxy)benzenesulfonate | Phosgene, DMF | 2-(2-Chloroethoxy)benzenesulfonyl chloride |
| 6. Amidation | 2-(2-Chloroethoxy)benzenesulfonyl chloride | Ammonia | This compound |
One-pot Synthesis Approaches
While multi-step syntheses are well-documented, modern organic synthesis often trends towards more efficient one-pot procedures to minimize waste and improve yields. One-pot syntheses of various benzenesulfonamide (B165840) derivatives have been reported, demonstrating the feasibility of this approach within this class of compounds. acs.orgnih.gov For example, a one-pot procedure for synthesizing asymmetric ureido-containing benzenesulfonamides involves the in situ generation of an isocyanatobenzenesulfonamide species which is then trapped by an amine. acs.org Another approach describes the one-pot, three-component synthesis of benzenesulfonamide-based spirothiazolidinones through the condensation of a benzohydrazide, a cyclic ketone, and 2-mercaptopropionic acid. nih.gov Although a specific one-pot synthesis for this compound is not detailed in the reviewed literature, the sequential nature of its established synthesis, where the product of one step is often used directly in the next, lends itself to adaptation into a streamlined, continuous flow process or a one-pot reaction. google.comgoogle.com
Synthesis of Derivatives and Analogues of this compound
This compound serves as a key building block for creating a range of more complex molecules, including other sulfonamides and, most significantly, sulfonylureas. google.com
Benzenesulfonamide-based Derivatives
The core structure of this compound can be chemically modified to produce a wide array of derivatives. General synthetic strategies for benzenesulfonamides often involve reactions at the sulfonamide nitrogen or substitutions on the aromatic ring. rsc.orgnih.gov For instance, the sulfonamide nitrogen can be acylated or alkylated to generate N-substituted derivatives. nih.gov The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups. Furthermore, the chloroethyl group offers a reactive site for nucleophilic substitution, allowing the chlorine atom to be replaced and the side chain to be extended or functionalized, thereby creating diverse analogues.
Incorporation into Sulfonylurea Structures
A primary application of this compound is its role as a crucial intermediate in the synthesis of sulfonylurea herbicides. google.com The sulfonamide group is reacted to form the characteristic sulfonylurea bridge (-SO₂NHCONH-). This is typically achieved by reacting the this compound with a suitable heterocyclic carbamate (B1207046), such as a pyrimidinyl or triazinyl carbamate. google.com An alternative method involves first converting the sulfonamide into a corresponding isocyanate or carbamate, which is then reacted with a suitable pyrimidinyl- or triazinyl-amine to yield the final sulfonylurea product. google.com A specific example of a commercial herbicide derived from this intermediate is Triasulfuron, where the sulfonamide is linked to a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group via the urea (B33335) bridge. epa.gov
| Derivative Name | Structure |
| This compound (Parent Compound) | |
| Triasulfuron (A Sulfonylurea Derivative) |
Chiral Ligand Synthesis utilizing Benzenesulfonamide Moieties
The benzenesulfonamide functional group serves as a versatile scaffold in the design and synthesis of chiral ligands for asymmetric catalysis. Its utility stems from the rigid geometry of the sulfonyl group, the presence of a modifiable nitrogen atom, and the potential for hydrogen bonding interactions, which can play a crucial role in the stereochemical control of catalytic reactions. While direct applications of this compound in chiral ligand synthesis are not extensively documented, the broader class of benzenesulfonamide derivatives has been successfully employed in the development of catalysts for a variety of asymmetric transformations.
The synthesis of these ligands often involves the reaction of a chiral amine or alcohol with a benzenesulfonyl chloride derivative. The resulting sulfonamide can then be further functionalized to introduce coordinating groups, such as phosphines, amines, or oxazolines, which can bind to a metal center and create a chiral environment around it. The steric and electronic properties of the benzenesulfonamide moiety can be fine-tuned by introducing different substituents on the aromatic ring, thereby influencing the catalytic activity and enantioselectivity of the resulting metal complex.
An example of this approach is the synthesis of Trost ligands, which are widely used in palladium-catalyzed asymmetric allylic alkylation reactions. These ligands feature a chiral diamine backbone that is derivatized with two benzenesulfonamide groups. The sulfonamide moieties are believed to play a key role in creating a well-defined chiral pocket that directs the approach of the nucleophile to the allylic substrate, leading to high levels of enantioselectivity.
Another class of chiral ligands derived from benzenesulfonamides are the BOX (bis(oxazoline)) ligands. In some variations of these ligands, a benzenesulfonamide group is incorporated into the ligand backbone to provide additional rigidity and to modulate the electronic properties of the metal center. These ligands have been successfully applied in a range of catalytic asymmetric reactions, including Diels-Alder reactions, aldol (B89426) reactions, and Michael additions.
The table below summarizes some key characteristics of chiral ligands derived from benzenesulfonamides.
| Ligand Class | Key Structural Feature | Common Applications |
| Trost Ligands | Chiral diamine backbone with two benzenesulfonamide groups | Asymmetric allylic alkylation |
| BOX Ligands | Bis(oxazoline) structure with benzenesulfonamide modification | Diels-Alder reactions, aldol reactions, Michael additions |
| Phosphine-Sulfonamide Ligands | Combination of phosphine (B1218219) and sulfonamide coordinating groups | Asymmetric hydrogenation, hydroformylation |
Heterocyclic Derivatives (e.g., Thiazolidinone, Thiazinone, Dithiazepinone)
Benzenesulfonamide derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, including thiazolidinones, which have attracted significant interest in medicinal chemistry due to their diverse biological activities. nih.govbenthamdirect.com The synthesis of thiazolidinone derivatives from benzenesulfonamides typically involves a multi-step sequence.
The initial step is often the condensation of a benzenesulfonamide, such as sulfanilamide, with an aromatic aldehyde to form a Schiff base (an imine). researchgate.net This reaction is typically carried out in an acidic medium. The resulting Schiff base is then subjected to cyclocondensation with a thiol-containing carboxylic acid, such as thioglycolic acid or 2-mercaptopropionic acid, in the presence of a dehydrating agent or a Lewis acid catalyst like zinc chloride. researchgate.net This step leads to the formation of the 4-thiazolidinone (B1220212) ring. researchgate.net
The general reaction scheme for the synthesis of 4-thiazolidinone derivatives of benzenesulfonamide is as follows:
Schiff Base Formation:
p-Benzenesulfonamide + Aromatic Aldehyde → Schiff Base + H₂O
Cyclocondensation:
Schiff Base + Thiol-containing Carboxylic Acid → 4-Thiazolidinone Derivative + H₂O
The structure of the final thiazolidinone derivative can be varied by using different substituted benzenesulfonamides, aromatic aldehydes, and thiol-containing carboxylic acids. For example, the use of 2-mercaptopropionic acid instead of thioglycolic acid results in the formation of a methyl-substituted thiazolidinone ring.
While the synthesis of thiazolidinones from benzenesulfonamides is well-established, the preparation of related heterocyclic systems such as thiazinones (six-membered rings) and dithiazepinones (seven-membered rings) is less commonly reported. However, in principle, similar synthetic strategies could be employed, using appropriate precursors to construct the larger ring systems. For instance, the use of a β-mercapto carboxylic acid in the cyclocondensation step could potentially lead to the formation of a thiazinone ring.
The table below summarizes the key reactants and the resulting heterocyclic core in the synthesis of these derivatives.
| Benzenesulfonamide Derivative | Reactant 1 | Reactant 2 | Heterocyclic Core |
| Sulfanilamide | Aromatic Aldehyde | Thioglycolic Acid | Thiazolidinone |
| Substituted Benzenesulfonamide | Substituted Aromatic Aldehyde | 2-Mercaptopropionic Acid | Methyl-substituted Thiazolidinone |
Novel Synthetic Strategies and Methodological Advancements
Microwave-assisted Synthesis of Sulfonamide Compounds
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. scirp.org The application of microwave irradiation in the synthesis of sulfonamides has been shown to be particularly effective. organic-chemistry.orgacs.orgresearchgate.netnih.gov
The key advantages of microwave-assisted synthesis of sulfonamides include:
Rapid Reaction Rates: Microwave energy directly heats the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times, often from hours to minutes. scirp.org
Higher Yields: The efficient and uniform heating provided by microwaves can minimize the formation of side products, resulting in higher yields of the desired sulfonamide. scirp.org
Improved Purity: The reduction in side reactions often leads to cleaner reaction profiles and simplifies the purification of the final product. scirp.org
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
A common method for the microwave-assisted synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. This reaction can be carried out in various solvents, and the optimal conditions can be quickly determined using a microwave synthesizer.
An alternative and convenient microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts has been developed. organic-chemistry.orgacs.org This approach avoids the need to prepare and isolate the often-unstable sulfonyl chlorides. The method utilizes 2,4,6-trichloro- organic-chemistry.orgacs.orgnih.gov-triazine (TCT) as an activating agent and is performed under mild conditions with high efficiency. organic-chemistry.org The reaction typically involves two microwave irradiation steps: first, the activation of the sulfonic acid with TCT, followed by the reaction with the amine. organic-chemistry.org
The following table provides a comparative overview of conventional versus microwave-assisted synthesis of sulfonamides. scirp.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Moderate to good | Good to excellent |
| Purity | Often requires extensive purification | Generally higher purity |
| Energy Consumption | High | Low |
| Side Reactions | More prevalent | Minimized |
Enzymatic Cascade Processes in Related Sulfonamide Synthesis
The use of enzymes and enzymatic cascades in organic synthesis offers a green and sustainable alternative to traditional chemical methods. nih.gov Biocatalytic processes are characterized by high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (physiological pH and temperature), and reduced environmental impact. nih.gov While the direct enzymatic synthesis of this compound has not been reported, the broader field of sulfonamide synthesis has begun to explore the potential of enzymatic approaches. nih.gov
The biosynthesis of natural products containing sulfonamide and sulfamate (B1201201) moieties in microorganisms provides a blueprint for the development of enzymatic synthetic routes. nih.gov These biosynthetic pathways involve a series of enzymatic transformations that construct the S-N bond with high precision. nih.gov For example, the formation of the sulfamate group in the antibiotic ascamycin (B12416732) is proposed to involve a sulfotransferase enzyme that transfers a sulfuryl group from a donor co-substrate to an acceptor molecule. nih.gov
The development of enzymatic cascade reactions for the synthesis of sulfonamides could involve the use of a series of purified enzymes or whole-cell biocatalysts. A hypothetical enzymatic cascade for the synthesis of a benzenesulfonamide derivative could involve the following steps:
Oxygenation of an aryl thiol: A monooxygenase enzyme could catalyze the oxidation of a substituted thiophenol to the corresponding sulfonic acid.
Activation of the sulfonic acid: A sulfotransferase or a related enzyme could activate the sulfonic acid, for example, by converting it to a phosphoadenosine-5'-phosphosulfate (PAPS) analog.
S-N bond formation: A specialized enzyme could then catalyze the reaction of the activated sulfonic acid with an amine to form the desired sulfonamide.
The key challenges in developing such enzymatic cascades include the identification and engineering of suitable enzymes with the desired substrate specificity and catalytic activity. However, with the advancements in protein engineering and synthetic biology, the development of efficient biocatalytic routes for the synthesis of sulfonamides, including structurally complex derivatives, is becoming increasingly feasible.
The table below highlights the potential advantages of enzymatic cascade processes over traditional chemical synthesis for sulfonamides.
| Feature | Traditional Chemical Synthesis | Enzymatic Cascade Processes |
| Reaction Conditions | Often harsh (high temperature, extreme pH) | Mild (physiological pH and temperature) |
| Selectivity | Can be low, requiring protecting groups | High (chemo-, regio-, and stereoselectivity) |
| Environmental Impact | Use of hazardous reagents and solvents | Green and sustainable |
| Catalyst | Often heavy metals | Biodegradable enzymes |
| Substrate Scope | Broad | Can be limited, may require enzyme engineering |
Palladium-mediated Amidation in Benzenesulfonamide Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of a wide range of organic compounds, and their application in the formation of the sulfonamide bond has been an area of active research. nih.gov Palladium-mediated amidation offers a powerful and versatile method for the synthesis of benzenesulfonamides, often under milder conditions and with greater functional group tolerance compared to traditional methods that rely on the reaction of sulfonyl chlorides with amines. nih.gov
One of the key approaches in palladium-catalyzed sulfonamide synthesis involves the coupling of an aryl halide or triflate with a source of ammonia or an amine in the presence of a palladium catalyst and a suitable ligand. acs.org The choice of ligand is crucial for the success of these reactions, as it influences the activity and selectivity of the catalyst. A variety of phosphine-based ligands, such as those of the Josiphos family, have been shown to be effective in promoting the coupling of aryl chlorides and bromides with ammonia. acs.org
Another strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which provides a convenient route to arylsulfonyl chlorides that can then be reacted with amines to form sulfonamides. nih.gov This method is notable for its mild reaction conditions and broad functional group tolerance. nih.gov
More recently, palladium-catalyzed C-H activation and amidation has emerged as a direct and atom-economical approach for the synthesis of sulfonamides. This strategy involves the direct coupling of an aromatic C-H bond with a sulfonamide or a related nitrogen source, thereby avoiding the need for pre-functionalized starting materials. The use of an electron-deficient palladium catalyst, such as Pd(OTf)₂, has been shown to be effective in promoting the ortho-C-H amidation of aromatic ketones with sulfonamides. acs.org
The table below summarizes different palladium-mediated approaches for the synthesis of benzenesulfonamides.
| Approach | Aryl Source | Nitrogen Source | Key Features |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Ammonia/Amine | Mild conditions, good functional group tolerance |
| Chlorosulfonylation/Amidation | Arylboronic Acid | Amine | Convergent synthesis, broad scope |
| C-H Amidation | Arene | Sulfonamide | Atom-economical, direct functionalization |
Intermediate Compounds and Precursors in Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from readily available precursors. A documented synthetic route highlights the transformation of 4-chlorophenol through a series of intermediates to yield the final product. google.comgoogle.com This compound is a valuable intermediate in the synthesis of certain herbicidal compounds. google.com
The synthetic pathway can be outlined as follows:
Etherification: The process begins with the etherification of 4-chlorophenol with ethylene carbonate to produce 4-(2-hydroxyethoxy)chlorobenzene. google.comgoogle.com
Chlorination: The resulting alcohol is then chlorinated using an agent like phosgene or thionyl chloride to yield 4-(2-chloroethoxy)chlorobenzene. google.comgoogle.com
Sulfonation: This intermediate undergoes chlorosulfonylation with chlorosulfonic acid, followed by treatment with sodium hydroxide, to form the sodium salt of 4-chloro-2-(2-chloroethoxy)benzenesulfonic acid. google.comgoogle.com
Hydrogenation: The chloro group on the benzene ring is removed via catalytic hydrogenation to give the sodium salt of 2-(2-chloroethoxy)benzenesulfonic acid. google.com
Sulfonyl Chloride Formation: The sulfonic acid sodium salt is then converted to the corresponding sulfonyl chloride, 2-(2-chloroethoxy)benzenesulfonyl chloride, using a reagent such as phosgene. google.com
Amidation: Finally, the sulfonyl chloride is reacted with ammonia to furnish the target molecule, this compound. google.com
The key intermediates and precursors in this synthetic route are summarized in the table below.
| Compound Name | Chemical Formula | Role in Synthesis |
| 4-Chlorophenol | C₆H₅ClO | Starting Material |
| Ethylene Carbonate | C₃H₄O₃ | Reagent for Etherification |
| 4-(2-Hydroxyethoxy)chlorobenzene | C₈H₉ClO₂ | Intermediate |
| 4-(2-Chloroethoxy)chlorobenzene | C₈H₈Cl₂O | Intermediate |
| Chlorosulfonic Acid | HSO₃Cl | Sulfonating Agent |
| Sodium salt of 4-chloro-2-(2-chloroethoxy)benzenesulfonic acid | C₈H₇Cl₂NaO₄S | Intermediate |
| Sodium salt of 2-(2-chloroethoxy)benzenesulfonic acid | C₈H₈ClNaO₄S | Intermediate |
| 2-(2-Chloroethoxy)benzenesulfonyl chloride | C₈H₈Cl₂O₃S | Intermediate |
| Ammonia | NH₃ | Reagent for Amidation |
Biological Activity and Pharmacological Investigations
Overview of Biological Activity Profiles of Related Benzenesulfonamides
Benzenesulfonamide (B165840) derivatives are a versatile class of compounds exhibiting a wide spectrum of biological effects. Their ability to inhibit various enzymes and receptors accounts for their diverse pharmacological activities.
Benzenesulfonamide derivatives have long been recognized for their antibacterial properties. Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria, which is essential for their growth and proliferation.
Numerous studies have explored the synthesis and antibacterial efficacy of novel benzenesulfonamide derivatives against both Gram-positive and Gram-negative bacteria. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown potent antibacterial activity. nih.gov Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions demonstrated significant activity against multiple bacterial strains, with the isopropyl substituted derivative exhibiting a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.gov
The incorporation of other heterocyclic moieties, such as thiazole, coumarin (B35378), and imidazole (B134444), into the benzenesulfonamide structure has been shown to enhance antibacterial and antitubercular activities. researchgate.net Furthermore, some 1,2-benzisothiazole (B1215175) derivatives containing a benzenesulfonamide moiety have exhibited good antibacterial activity against Gram-positive bacteria, with a notable synergistic effect when combined with trimethoprim (B1683648) against Bacillus subtilis and Staphylococcus aureus. nih.gov
| Derivative Class | Target Organisms | Key Findings |
| N-(thiazol-2-yl)benzenesulfonamides | Gram-positive and Gram-negative bacteria | Isopropyl substituted derivative showed a MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.gov |
| Coumarin-benzenesulfonamides | Bacteria | Addition of coumarin ring contributed to antimicrobial activity. researchgate.net |
| Chloro-substituted imidazole-benzenesulfonamides | Bacteria and Mycobacteria | Enhanced antimicrobial and antitubercular activity. researchgate.net |
| 1,2-Benzisothiazole-benzenesulfonamides | Gram-positive bacteria | Good antibacterial activity and strong synergism with trimethoprim. nih.gov |
The anticonvulsant properties of benzenesulfonamide derivatives are often linked to their ability to inhibit carbonic anhydrase (CA) isoforms, particularly those related to epileptogenesis, such as hCA II and hCA VII. acs.org By inhibiting these enzymes in the brain, these compounds can modulate neuronal excitability.
Novel series of benzenesulfonamide derivatives have been synthesized and evaluated as anticonvulsant agents against maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced convulsions. acs.org Some of these compounds effectively abolished induced seizures in both models and demonstrated a long duration of action, with efficacy up to 6 hours after administration. acs.orgnih.gov Importantly, these active compounds did not show neurotoxicity in rotarod tests. acs.orgnih.gov
Further research into triazole-grafted benzenesulfonamide derivatives has identified compounds with remarkable selectivity and inhibitory efficacy toward hCA II and hCA VII. acs.org In vivo assessments of these compounds showed decreased seizure severity and susceptibility, with delayed onset and diminished intensity in a pilocarpine-induced seizure model. acs.org Benzothiazole-containing benzenesulfonamide derivatives have also been identified as potent anticonvulsant agents in the MES model. nih.gov
| Derivative Class | Proposed Mechanism | Key Findings |
| Piperazine-coupled benzenesulfonamides | Carbonic anhydrase II and VII inhibition | Effectively abolished seizures in MES and sc-PTZ models with long duration of action. acs.orgnih.gov |
| Triazole-grafted benzenesulfonamides | Selective carbonic anhydrase II and VII inhibition | Decreased seizure severity and delayed onset in a pilocarpine-induced model. acs.org |
| Benzothiazole-coupled sulfonamides | Not specified | Potent anticonvulsant activity in the MES model. nih.gov |
Benzenesulfonamide derivatives have been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. benthamdirect.comnih.gov
Thiazolidinone derivatives of benzenesulfonamide have been synthesized and evaluated for their COX-2 inhibitory and in vivo anti-inflammatory activities. benthamdirect.comnih.gov Certain derivatives showed pronounced COX-2 percentage inhibition, with structure-activity relationship studies suggesting that a 4-hydroxy group on the phenyl ring leads to more selective COX-2 inhibition. benthamdirect.comnih.gov
Another avenue of anti-inflammatory action for benzenesulfonamide derivatives is the suppression of pro-inflammatory mediators. nih.govmdpi.com Novel 1,3,5-triazine (B166579) derivatives of benzenesulfonamide have demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.govmdpi.com These compounds were found to reduce levels of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6, CRP) and oxidative stress markers in paw tissue, while also reducing COX-1 and COX-2 levels. nih.govmdpi.com
| Derivative Class | Proposed Mechanism | Key Findings |
| Thiazolidinone-benzenesulfonamides | Selective COX-2 inhibition | Derivatives with a 4-hydroxy group on the phenyl ring showed enhanced selective inhibition. benthamdirect.comnih.gov |
| 1,3,5-Triazine-benzenesulfonamides | Suppression of pro-inflammatory cytokines and COX enzymes | Stronger anti-inflammatory activity than indomethacin (B1671933) in a rat paw edema model. nih.govmdpi.com |
The potential of benzenesulfonamide derivatives as antihyperglycemic agents has been explored, with a mechanism of action that may be similar to that of sulfonylurea drugs, which stimulate insulin (B600854) secretion from pancreatic β-cells. nih.gov
A series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and showed considerable hypoglycemic activity in a streptozotocin-induced diabetic rat model. researchgate.net The introduction of a 2,5-dichloro group on the phenyl sulfonyl moiety was found to potentiate the antidiabetic activity of these compounds. nih.gov Other studies on novel sulfonamide derivatives have identified compounds with excellent inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Some of these derivatives were found to be more potent than acarbose, a known α-glucosidase inhibitor. nih.gov
| Derivative Class | Proposed Mechanism | Key Findings |
| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Similar to sulfonylureas | Introduction of a 2,5-dichloro group potentiated antidiabetic activity. nih.govresearchgate.net |
| Phenyl-substituted sulfonamides | α-glucosidase inhibition | Unsubstituted phenyl ring showed the best α-glucosidase inhibitory activity. nih.gov |
The antitumor and cytotoxic activities of benzenesulfonamide derivatives are often attributed to their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and involved in pH regulation and tumor progression. rsc.orgrsc.org
A series of aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7). rsc.org Several of these compounds showed significant inhibitory effects against both cancer cell lines, with high selectivity against breast cancer cells. rsc.org
Benzenesulfonamide-bearing imidazole derivatives have also been identified as active compounds against human triple-negative breast cancer and human melanoma cell lines. mdpi.comnih.gov The most cytotoxic compounds contained 4-chloro and 3,4-dichloro substituents in the benzene (B151609) ring. mdpi.comnih.gov Furthermore, certain benzenesulfonamide analogs have been identified as potential anti-glioblastoma (GBM) compounds through their interaction with the tropomyosin receptor kinase A (TrkA). tuni.fi
| Derivative Class | Proposed Mechanism | Target Cell Lines | Key Findings |
| Aryl thiazolone-benzenesulfonamides | Carbonic anhydrase IX inhibition | MDA-MB-231, MCF-7 | Significant and selective inhibitory effect against breast cancer cell lines. rsc.org |
| Imidazole-benzenesulfonamides | Not specified | MDA-MB-231, IGR39 | Compounds with 4-chloro and 3,4-dichloro substituents were most active. mdpi.comnih.gov |
| Thiadiazol-benzenesulfonamides | Tropomyosin receptor kinase A (TrkA) inhibition | U87 (Glioblastoma) | Identified as a potential anti-GBM compound with less toxicity to non-cancerous cells. tuni.fi |
Benzenesulfonamide derivatives, particularly those belonging to the sulfonylurea class, are potent herbicides. researchgate.net Their primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govucanr.edu ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. nih.govucanr.edu
Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death. researchgate.net ALS-inhibiting herbicides are effective at very low application rates and have a broad spectrum of activity against many weed species. ucanr.edu There are several chemical classes of ALS-inhibiting herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthiobenzoates, and sulfonylamino-carbonyl-triazolinones. ucanr.edunih.gov These herbicides bind to a channel leading to the active site of the ALS enzyme, thereby preventing substrate access. nih.gov
| Herbicide Class | Target Enzyme | Mechanism of Action |
| Sulfonylureas | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid biosynthesis. researchgate.netucanr.edu |
| Imidazolinones | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid biosynthesis. ucanr.edunih.gov |
| Triazolopyrimidines | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid biosynthesis. ucanr.edunih.gov |
| Pyrimidinylthiobenzoates | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid biosynthesis. ucanr.edunih.gov |
| Sulfonylamino-carbonyl-triazolinones | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid biosynthesis. ucanr.edunih.gov |
Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamides are a well-established and extensively studied class of carbonic anhydrase (CA) inhibitors. tandfonline.comnih.gov These enzymes play crucial roles in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. tandfonline.comnih.gov The primary mechanism involves the sulfonamide moiety binding to the catalytic zinc ion in the enzyme's active site. tandfonline.comnih.gov
While the benzenesulfonamide scaffold is a potent pharmacophore for CA inhibition, a review of the scientific literature did not yield specific inhibitory data for 2-(2-chloroethoxy)benzenesulfonamide against the various human carbonic anhydrase (hCA) isoforms. However, the inhibitory activity of this class is highly dependent on the substitution pattern on the benzene ring, often referred to as the "tail." These tails interact with residues in the middle and outer regions of the active site cavity, which are the most variable regions among the different hCA isoforms, thus governing the potency and selectivity of the inhibitor. acs.org For context, the table below presents the inhibitory activities of representative benzenesulfonamide compounds against key hCA isoforms.
Table 1: Inhibition Data of Representative Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms This table displays data for analogous compounds to illustrate the typical range of activity for this chemical class, as specific data for this compound was not available in the reviewed literature.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 4-Methylbenzenesulfonamide | 1500 | 755 | 38.9 | 12.4 |
| 4-(2-Amino-pyrimidin-4-yl)-benzenesulfonamide | - | - | - | 15.1 |
Data sourced from multiple studies to show representative values. nih.gov
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones. Its inhibition is a key strategy in the management of type 2 diabetes. A thorough search of the scientific literature found no studies investigating the inhibitory activity of this compound against DPP-IV.
Perforin (B1180081) Inhibition
Perforin is a pore-forming protein utilized by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate virus-infected and cancerous cells. nih.gov However, inappropriate perforin activity is implicated in autoimmune conditions and transplant rejection, making it a target for selective immunosuppressive therapies. nih.govnih.gov A series of benzenesulfonamide-based compounds have been developed as potent and non-toxic inhibitors of perforin. nih.govfrontiersin.org This chemical class was identified as a suitable bioisosteric replacement for an earlier series of inhibitors based on a 2-thioxoimidazolidin-4-one core, which had suboptimal physicochemical properties. acs.org
Research has demonstrated that benzenesulfonamide derivatives can potently inhibit the lytic action of both isolated recombinant perforin and perforin secreted by NK cells. nih.gov While specific data for this compound was not explicitly detailed in the primary literature, extensive structure-activity relationship (SAR) studies have been conducted on this class. The inhibitory potency is influenced by substituents on the benzenesulfonamide core and the nature of linked bicyclic templates. nih.gov
Table 2: Perforin Inhibitory Activity of Representative Benzenesulfonamide Analogues This table showcases the activity of closely related benzenesulfonamide compounds as reported in key studies on perforin inhibition.
| Compound Analogue | Recombinant Perforin IC50 (µM) | Inhibition of KHYG-1 NK cell-mediated lysis (%) @ 20 µM |
|---|---|---|
| Analogue 1 (N-methylisoindolinone core) | 1.17 | 63 |
| Analogue 2 (Isoindolinone core) | 1.19 | 88 |
| Analogue 3 (Indole core) | 5.80 | Not Reported |
Data derived from studies by Spicer J.A., et al. nih.govresearchgate.net
Tropomyosin Receptor Kinase A (TrkA) Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase involved in neuronal cell growth, survival, and differentiation. It has also emerged as a target in oncology and pain management. Following a comprehensive literature search, no studies were identified that evaluated the inhibitory potential of this compound against TrkA.
Mechanisms of Action (Where Investigated for this compound and its Analogues)
Enzyme Inhibition Mechanisms (e.g., SUR1, DPP-IV, CA, ALS)
The mechanism of action for the benzenesulfonamide class is best characterized for its inhibition of carbonic anhydrases. Sulfonamides are classified as "zinc binders," a mechanism validated by extensive kinetic and structural assessments. tandfonline.comacs.org The process begins with the deprotonation of the sulfonamide's amino group (SO₂NH₂) to its anionic form (SO₂NH⁻). tandfonline.com This anion then acts as a potent ligand for the catalytically essential Zn(II) ion located deep within the enzyme's active site. nih.gov
In the native catalytic cycle, a water molecule bound to the zinc ion is deprotonated to a hydroxide (B78521) ion, which acts as the nucleophile to attack carbon dioxide. By binding directly to the zinc ion, the sulfonamide anion displaces this crucial water/hydroxide species. acs.org This coordination forms a stable tetrahedral or trigonal bipyramidal geometry with the zinc, effectively blocking the active site and preventing substrate access and catalysis. tandfonline.comnih.gov This mechanism is the foundation for the potent inhibition of carbonic anhydrase by this class of compounds.
For perforin, the benzenesulfonamide series was developed as a bioisosteric replacement for a different chemical scaffold, suggesting a similar mode of interference with the protein's function, though the precise binding interactions are less defined than for carbonic anhydrase. researchgate.net No mechanistic studies were found for this compound concerning SUR1, DPP-IV, or ALS.
Ligand-Receptor Interactions
The molecular interactions between benzenesulfonamide inhibitors and the active site of carbonic anhydrase have been elucidated in detail through X-ray crystallography. nih.govacs.orgrsc.org These studies provide a clear picture of the ligand-receptor interactions that drive inhibition.
The primary and most critical interaction is the coordination bond between the negatively charged nitrogen atom of the deprotonated sulfonamide group and the Zn(II) ion at the bottom of the active site cavity. acs.orgnih.gov This interaction is further stabilized by a network of hydrogen bonds. A highly conserved and crucial interaction is a hydrogen bond between one of the sulfonamide's oxygen atoms and the side-chain hydroxyl group of the Threonine 199 (Thr199) residue. nih.govacs.org
The benzene ring of the inhibitor orients itself within the active site, while the substituent "tail"—in this case, the 2-(2-chloroethoxy) group—extends toward the entrance of the catalytic cavity. This tail can form additional van der Waals, hydrophobic, or hydrogen bond interactions with amino acid residues lining the active site. acs.org The specific nature of these secondary interactions, which are dictated by the tail's chemical properties and the unique amino acid composition of each CA isoform's active site, is the primary determinant of an inhibitor's potency and isoform selectivity. acs.org For instance, interactions with residues such as Gln92, Val135, Leu198, Pro202, and Phe131 have been observed in various sulfonamide-CA complexes, highlighting the importance of the tail in achieving selective inhibition. nih.govacs.org
Structure-Activity Relationships (SAR)
The type and placement of chemical groups (substituents) on the benzenesulfonamide core can dramatically alter its biological potency. Research has shown that both the electronic and lipophilic properties of these substituents are critical. nih.gov
For example, in the development of anti-influenza inhibitors, the introduction of additional fluorine (F) or chlorine (Cl) substituents on certain aniline-based sulfonamide derivatives led to a 3- to 5-fold increase in inhibitory potency compared to the parent compound. nih.gov Conversely, the addition of other groups like methyl, methoxyl, or trifluoromethyl (CF3) generally resulted in reduced antiviral activity. nih.gov Similarly, in the design of inhibitors for the metallo-β-lactamase ImiS, grafting different substituents onto the phenylamide portion of the molecule was used to create varied electronic and lipophilic environments to manipulate the compound's activity. nih.gov
| Substituent Type | Effect on Potency | Example Context | Reference |
|---|---|---|---|
| Fluorine (F), Chlorine (Cl) | Increased Potency | Anti-influenza hemagglutinin inhibitors | nih.gov |
| Methyl, Methoxyl, CF3 | Reduced Potency | Anti-influenza hemagglutinin inhibitors | nih.gov |
| Bulky Hydrophobic Groups | Abolished Activity | Anti-influenza hemagglutinin inhibitors | nih.gov |
| Polar Substituents (e.g., Amides) | Abolished Activity | Anti-influenza hemagglutinin inhibitors | nih.gov |
The position of a substituent on the benzene ring—whether it is in the ortho, meta, or para position relative to the sulfonamide group—has a profound impact on the molecule's biological activity. nih.gov This positional isomerism can influence how the molecule fits into the binding site of its target enzyme, thereby affecting its inhibitory power. rsc.org
A clear example is seen in a study of benzenesulfonamide inhibitors targeting the ImiS enzyme, where compounds with substituents at the meta-position of the phenyl ring showed significantly improved inhibitory activity compared to identical substituents at the ortho- and para-positions. nih.gov In another study on antiplasmodial agents, moving an N-Boc piperazinyl substituent from the meta-position to the para-position of the anilino part of the molecule resulted in the highest activity and selectivity of all tested compounds. mdpi.com This highlights that subtle changes in the spatial arrangement of functional groups can lead to substantial differences in pharmacological outcomes. rsc.orgmdpi.com
| Substituent Position | Relative Potency | Target/Context | Reference |
|---|---|---|---|
| meta- | Significantly Higher | Inhibition of ImiS enzyme | nih.gov |
| ortho-, para- | Lower | Inhibition of ImiS enzyme | nih.gov |
| para- | Highest Activity & Selectivity | Antiplasmodial activity (2-phenoxybenzamides) | mdpi.com |
| meta- | Moderate Activity | Antiplasmodial activity (2-phenoxybenzamides) | mdpi.com |
The "tail approach" is a prominent design strategy used to enhance the potency and selectivity of benzenesulfonamide inhibitors, particularly against carbonic anhydrase (CA) enzymes. nih.gov This method involves attaching various chemical "tails" or side chains to the aromatic ring that bears the zinc-binding sulfonamide group. nih.govrsc.org These tails are designed to extend into and interact with regions of the enzyme's active site cavity, thereby creating additional binding interactions that can improve affinity and isoform specificity. nih.govrsc.orgnih.gov
This strategy has been successfully used to develop potent inhibitors for several CA isoforms, including those implicated in cancer, such as hCA IX and hCA XII. nih.govnih.gov The chemical nature of the tail can be varied, incorporating linkers such as amines, amides, or ureas, to optimize interactions within the active site. researchgate.net By tailoring the length, flexibility, and chemical properties of the tail, researchers can fine-tune the inhibitor's profile to target specific isoforms. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD) is an alternative approach to traditional high-throughput screening for identifying new drug leads. frontiersin.org This method starts by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov Once a binding fragment is identified, it serves as a starting point for building a more potent, drug-like molecule through strategies like fragment growing, linking, or merging. nih.gov
This approach has been applied to the discovery of carbonic anhydrase inhibitors. For example, a series of sulfamide (B24259) fragments were synthesized and screened for their ability to inhibit human carbonic anhydrases. nih.gov One fragment that showed selectivity for the cancer-related isoforms hCA IX and XII was successfully co-crystallized with hCA II. nih.gov The resulting crystal structure revealed opportunities for evolving the fragment's periphery by growing or linking it with other fragments to enhance binding and potency. nih.gov FBDD offers an efficient method for exploring chemical space and developing novel inhibitors for challenging targets. frontiersin.orgnih.gov
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (the active parts of different drug molecules) into a single hybrid compound. The goal is to create a new molecule with an improved affinity, a better selectivity profile, or a dual mechanism of action.
This strategy has been employed with benzenesulfonamides to develop novel therapeutic agents. For instance, researchers have created hybrid molecules by combining the benzenesulfonamide scaffold with other biologically active structures, such as thiazole-4-one or benzo[d]isothiazol-3-one. nih.govnih.gov In one study, a new series of 4-thiazolone-based benzenesulfonamides were designed by replacing the ureido moiety of a known lead compound (SLC-0111) with a thiazol-4-one ring. nih.gov This hybridization aimed to create potent anticancer agents by targeting carbonic anhydrase IX. nih.govrsc.org Another study synthesized hybrids of benzenesulfonamides and antimicrobial 2-amino-benzo[d]isothiazol-3-ones, resulting in compounds with moderate antibacterial properties against several gram-positive bacteria. nih.gov
Despite a comprehensive search for scientific literature and data, no specific information regarding the biological activity and pharmacological investigations of the chemical compound this compound was found. Publicly available databases and scientific publications did not yield any results for in vitro bioassay screening, in vivo efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) relationships, or toxicity and safety profiling for this particular compound.
Therefore, the requested article focusing solely on the preclinical pharmacological studies of this compound cannot be generated at this time due to the absence of relevant research findings.
Degradation and Environmental Fate Studies
Hydrolysis Pathways of 2-(2-Chloroethoxy)benzenesulfonamide and Related Compounds
Hydrolysis is a primary chemical degradation pathway for many organic compounds in aqueous environments. For this compound, two principal sites are susceptible to hydrolysis: the sulfonamide group and the chloroethoxy side chain.
The sulfonamide linkage can undergo cleavage, although sulfonamides are generally resistant to hydrolysis, particularly at acidic pH. nih.gov The hydrolysis of the C-N bond in the sulfonamide group would lead to the formation of 2-(2-chloroethoxy)benzenesulfonic acid and ammonia (B1221849).
A more likely initial hydrolysis pathway involves the chloroethoxy group. The carbon-chlorine bond is susceptible to nucleophilic attack by water, leading to the substitution of the chlorine atom with a hydroxyl group. This reaction would yield 2-(2-hydroxyethoxy)benzenesulfonamide and hydrochloric acid. The rate of this hydrolysis is dependent on environmental conditions. osti.gov
Table 1: Potential Hydrolysis Reactions of this compound
| Reactive Site | Reaction Type | Potential Products |
| Sulfonamide Linkage | C-N bond cleavage | 2-(2-chloroethoxy)benzenesulfonic acid, Ammonia |
| Chloroethoxy Side Chain | C-Cl bond cleavage | 2-(2-hydroxyethoxy)benzenesulfonamide, Hydrochloric acid |
Influence of Environmental Factors on Degradation (e.g., pH, Soil Type, UV Irradiation)
The degradation rate and pathways of this compound in the environment are significantly influenced by a variety of factors.
pH: The pH of the surrounding medium can affect both chemical and microbial degradation. While sulfonamides are relatively stable in acidic conditions, the hydrolysis of the chloroethoxy group may be influenced by pH. nih.gov
Temperature: Generally, an increase in temperature accelerates the rate of both chemical and microbial degradation processes. For instance, the microbial degradation of some sulfonamides has been shown to be more efficient at temperatures between 30°C and 40°C. nih.gov
Soil Type and Organic Matter: The composition of soil, particularly its organic matter content, can influence the bioavailability and degradation of organic compounds. Adsorption to soil particles can reduce the concentration of the compound in the soil solution, potentially slowing down its degradation.
UV Irradiation (Photodegradation): Sunlight can induce photodegradation of organic molecules. For sulfonamides, photodegradation can be a significant transformation pathway, especially in surface waters. The presence of photosensitizers, such as dissolved organic matter, can enhance the rate of photodegradation. mdpi.com The benzene (B151609) ring and the chloroethoxy group in this compound are potential sites for photochemical reactions.
Identification of Degradation Products and Metabolites
Based on the degradation pathways of related compounds, several potential degradation products and metabolites of this compound can be predicted.
Hydrolysis of the chloroethoxy group would lead to the formation of 2-(2-hydroxyethoxy)benzenesulfonamide . Cleavage of the sulfonamide bond could produce 2-(2-chloroethoxy)benzenesulfonic acid .
Microbial degradation can lead to a wider array of metabolites. For other sulfonamides, microbial transformations have been observed to involve hydroxylation of the benzene ring, followed by ring cleavage. nih.gov Therefore, hydroxylated derivatives of this compound could be formed. Further degradation could lead to the breakdown of the aromatic ring and ultimately mineralization to carbon dioxide, water, and inorganic ions.
Table 2: Predicted Degradation Products and Metabolites
| Degradation Pathway | Potential Products/Metabolites |
| Hydrolysis | 2-(2-hydroxyethoxy)benzenesulfonamide, 2-(2-chloroethoxy)benzenesulfonic acid |
| Microbial Degradation | Hydroxylated derivatives, Ring cleavage products, Mineralization products (CO2, H2O, Cl-, SO4^2-) |
Microbial vs. Chemical Degradation Processes
Chemical degradation , primarily through hydrolysis and photodegradation, can initiate the breakdown of the molecule. Hydrolysis of the chloroethoxy side chain is a likely abiotic process. Photodegradation in sunlit surface waters could also be a significant removal mechanism.
Microbial degradation is crucial for the complete mineralization of the compound. While some sulfonamides are known to be resistant to biodegradation, various microorganisms have been shown to degrade them. nih.gov Bacteria, in particular, can utilize organic compounds as a source of carbon and energy. The degradation of the benzenesulfonamide (B165840) structure likely involves enzymatic processes such as hydroxylation and ring cleavage, which are characteristic of microbial metabolism. nih.gov It is expected that a combination of both chemical and microbial processes will determine the ultimate environmental fate of this compound.
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzenesulfonamide (B165840) derivatives, this method is frequently used to elucidate their binding modes within the active sites of target proteins, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).
Studies on benzenesulfonamide analogs reveal a conserved binding mechanism within the active site of various CA isoforms (e.g., hCA I, II, IX, and XII). The primary interaction involves the coordination of the sulfonamide group (–SO₂NH₂) with the catalytic zinc ion (Zn²⁺) located at the bottom of a conical active site cleft. nih.govmdpi.comnih.gov This interaction is crucial for the inhibitory activity of these compounds.
The binding energies, often calculated as docking scores, provide a quantitative estimate of the binding affinity. Lower scores typically indicate a more stable interaction. These computational predictions are invaluable for ranking potential inhibitors before their synthesis and experimental testing.
Table 1: Representative Molecular Docking Data for Benzenesulfonamide Analogs against Carbonic Anhydrase Isoforms
| Compound Class | Target Isoform | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzenesulfonamide-Thiazolidinone Hybrid | hCA IX | Not specified | Zn²⁺, Thr199 |
| SLC-0111 Analog | hCA II | -9.782 | Zn²⁺, Thr199 |
| SLC-0111 Analog | hCA IX | -7.466 | Zn²⁺, Thr199, Gln92, His94, Phe131 |
| Triazole Benzenesulfonamide Derivative | hCA IX | -9.2 | Zn²⁺, Gln92, Asn66, His68, Thr200 |
| Thiazol-4-one-benzenesulfonamide | hCA IX | Not specified | Zn²⁺, Thr199 |
Note: Data is compiled from various studies on benzenesulfonamide derivatives to illustrate typical interactions and scores. nih.govsciforum.netrsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide derivatives, QSAR models are developed to predict their inhibitory potency against targets like carbonic anhydrases, thereby guiding the synthesis of more active compounds. tandfonline.comnih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological characteristics. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to generate an equation that links these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values).
For example, a QSAR study on triazole benzenesulfonamide derivatives was used to predict their bioactivity against hCA IX. rsc.org The resulting statistically validated model was then employed to design new leads with potentially higher inhibitory activity. rsc.org Such models provide valuable insights into which structural features are most important for activity. For instance, a model might reveal that increased hydrophobicity in a specific region of the molecule enhances binding, or that the presence of a hydrogen bond donor at a particular position is critical for efficacy.
In Silico ADME/Tox Profiling
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties must be evaluated. In silico ADME/Tox profiling uses computational models to predict these pharmacokinetic and toxicological parameters early in the drug discovery process, saving significant time and resources.
For benzenesulfonamide derivatives, including analogs of 2-(2-Chloroethoxy)benzenesulfonamide, various online tools and software packages like SwissADME and MolSoft are commonly used. mdpi.comsciforum.netresearchgate.net These platforms calculate a range of physicochemical properties and assess the compound's "drug-likeness" based on established rules such as Lipinski's Rule of Five and Ghose's Filter. sciforum.netnih.gov
Key predicted properties include:
Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are estimated.
Distribution: Properties such as plasma protein binding are predicted.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.
Excretion: Predictions related to the route and rate of elimination can be made.
Toxicity: Potential toxic liabilities, such as hepatotoxicity or mutagenicity, are flagged based on structural alerts.
Table 2: Predicted ADME Properties for a Representative Benzenesulfonamide Analog
| Property | Predicted Value/Classification | Significance |
| Lipinski's Rule of Five | 0 Violations | Indicates good oral bioavailability potential |
| Gastrointestinal (GI) Absorption | High | Suggests efficient absorption from the gut |
| Blood-Brain Barrier (BBB) Permeant | No | Indicates lower potential for CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness Score | Positive | Favorable physicochemical properties for a drug |
Note: This table presents hypothetical but typical in silico ADME predictions for a benzenesulfonamide derivative based on findings from multiple studies. sciforum.netnih.gov
Computational Drug Design Strategies
Computational methods are integral to modern drug design, enabling the rational creation of new molecules with desired therapeutic effects. The benzenesulfonamide scaffold serves as an excellent starting point for various computational strategies aimed at discovering novel inhibitors for different targets.
Structure-Based Drug Design (SBDD): This is a primary strategy used for benzenesulfonamides, especially against carbonic anhydrases, where high-resolution crystal structures of the target protein are available. nih.gov Using the 3D structure of the enzyme's active site, medicinal chemists can design new analogs that fit precisely and form optimal interactions. Molecular docking is a core component of SBDD, allowing for the virtual screening of large compound libraries or the refinement of existing leads to improve potency and selectivity.
Lead Optimization: Computational tools are used to modify a known active compound (a "lead") to improve its properties. For example, starting with a simple benzenesulfonamide, computational analysis can suggest modifications—such as adding specific functional groups—to enhance binding affinity for a tumor-associated isoform like hCA IX over the more ubiquitous hCA II, thereby reducing potential side effects. nih.govresearchgate.net
Molecular Morphing and Repurposing: These strategies involve making small, rational changes to an existing drug or scaffold (morphing) or finding new uses for an existing drug (repurposing). Computational docking and screening can be used to test if a known benzenesulfonamide drug, approved for one indication (e.g., as a diuretic), could be repurposed as an anticancer agent by evaluating its binding to a different target, such as hCA IX. nih.gov The design of analogs of the known inhibitor SLC-0111 is an example of using a known scaffold to create new potential drug candidates. mdpi.comsciforum.net
These computational approaches accelerate the drug discovery pipeline, allowing researchers to prioritize the synthesis of the most promising candidates and to develop a deeper understanding of the structure-activity relationships that govern their biological effects.
Applications and Research Prospects
Role as an Intermediate in the Synthesis of Other Active Compounds
2-(2-Chloroethoxy)benzenesulfonamide is a significant intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and other commercially important chemicals. mallakchemicals.comshreemlifesciences.com The presence of the reactive 2-chloroethoxy group allows for facile modification and coupling with other molecules, making it a crucial component in multi-step synthetic pathways.
One of the most notable applications is in the preparation of herbicidal sulfonylureas. google.com The compound can be reacted with specific pyrimidinyl or triazinylamines to produce highly potent herbicides. google.com For instance, it is a direct precursor to the herbicide Triasulfuron, which is chemically known as 2-(2-chloroethoxy)-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide. epa.gov The synthesis involves the reaction of this compound with a suitable carbamate (B1207046) or isocyanate derivative of the triazine heterocycle. google.com
While not a direct intermediate in all published syntheses of the drug Tamsulosin, its structural motif is highly relevant. Tamsulosin is an α1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia. karlancer.com Many synthetic routes for Tamsulosin involve coupling a sulfonamide-containing phenethylamine (B48288) derivative with a molecule containing a 2-ethoxyphenoxy ethyl group. epo.orgrsc.orggoogle.com The 2-(2-chloroethoxy) moiety on the benzenesulfonamide (B165840) provides a reactive handle that could, in principle, be used to introduce similar side chains through nucleophilic substitution reactions, highlighting the strategic importance of such intermediates in constructing the final drug molecule.
The versatility of the benzenesulfonamide scaffold as an intermediate is well-established in medicinal chemistry for creating a diverse library of compounds for biological screening. nih.gov
Development of Multi-Target Ligands
The multifactorial nature of complex diseases like neurodegenerative disorders and cancer has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. mdpi.com The benzenesulfonamide scaffold, the core of this compound, is an attractive framework for designing such MTDLs. nih.gov
Although research specifically detailing this compound in MTDLs is limited, the broader class of benzenesulfonamide derivatives has been explored for this purpose. For example, MTDLs incorporating a sulfonamide moiety have been designed to dually inhibit enzymes like cholinesterases and monoamine oxidases (MAO), which are key targets in the treatment of Alzheimer's disease. nih.gov The design of these molecules often involves combining pharmacophores from known inhibitors of different targets into a single hybrid molecule.
The 2-(2-chloroethoxy) group on the title compound offers a convenient point for chemical modification. It can be readily converted to other functional groups or used as a linker to attach other pharmacophoric fragments. This synthetic accessibility makes it a promising starting material for creating libraries of potential MTDLs. By strategically modifying the side chain, researchers can aim to achieve balanced activity against multiple targets, such as different receptor subtypes or enzymes involved in a particular disease pathway. mdpi.com
Potential in Drug Discovery for Various Therapeutic Areas
The benzenesulfonamide functional group is a well-known pharmacophore present in a wide array of approved drugs and clinical candidates. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, suggesting a significant potential for this compound as a lead structure in drug discovery.
Anticancer Activity: Benzenesulfonamide derivatives are extensively studied for their anticancer properties. longdom.orgmdpi.com They are known to act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is overexpressed in many hypoxic tumors and contributes to cancer cell survival and proliferation. nih.govmdpi.com By inhibiting CA IX, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis. The synthesis of novel benzenesulfonamide-based compounds has yielded derivatives with potent anti-proliferative activity against various cancer cell lines, including breast cancer. nih.gov Furthermore, benzenesulfonamide analogs have been identified as promising kinase inhibitors for the treatment of glioblastoma by targeting receptor tyrosine kinases like TrkA. nih.gov
Antiviral Activity: The benzenesulfonamide structure has been optimized to yield potent inhibitors of influenza virus hemagglutinin (HA). nih.gov These inhibitors function by binding to HA and stabilizing its prefusion structure, thereby preventing the virus from fusing with the host cell membrane. A 2-chloro substituted benzenesulfonamide derivative showed an effective concentration (EC50) of 86 nM against the influenza A/Weiss/43 strain (H1N1). nih.gov
Other Therapeutic Areas: The versatility of the benzenesulfonamide scaffold extends to other diseases. Derivatives have been developed as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, skin diseases, diabetes, and thrombosis. nih.gov Additionally, the incorporation of the benzenesulfonamide moiety into benzimidazole (B57391) structures has led to compounds with a wide range of biological activities, including α-amylase inhibition, which is relevant for diabetes management. nih.gov
The following table summarizes the potential therapeutic applications of the benzenesulfonamide scaffold, which forms the core of this compound.
| Therapeutic Area | Target/Mechanism of Action | Example of Activity |
| Oncology | Carbonic Anhydrase IX (CA IX) Inhibition | Disruption of tumor pH regulation, anti-proliferative effects against breast cancer cell lines. nih.gov |
| Tropomyosin Receptor Kinase A (TrkA) Inhibition | Potential treatment for glioblastoma. nih.gov | |
| Virology | Influenza Hemagglutinin (HA) Inhibition | Prevention of viral fusion with host cells (EC50 of 86 nM for a 2-chloro analog). nih.gov |
| Inflammatory Diseases | 12-Lipoxygenase (12-LOX) Inhibition | Reduction of pro-inflammatory eicosanoid signaling molecules. nih.gov |
| Metabolic Disorders | α-Amylase Inhibition | Potential for managing blood glucose levels in diabetes. nih.gov |
Advancement in Herbicide Development
The primary and most established application of this compound is in the agrochemical industry as a key intermediate for the synthesis of sulfonylurea herbicides. google.com This class of herbicides is known for its high efficacy at low application rates and its selective control of broadleaf weeds and grasses in various crops. nih.gov
The compound serves as the foundational "benzenesulfonyl" portion of these herbicides. The synthesis typically involves a reaction between this compound and a heterocyclic amine component, such as a substituted pyrimidine (B1678525) or triazine, to form the final sulfonylurea bridge. google.comgoogle.com
A prominent example is the herbicide Triasulfuron, chemically named Benzenesulfonamide, 2-(2-chloroethoxy)-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-. epa.gov Triasulfuron is an acetolactate synthase (ALS) inhibitor. nih.gov By blocking this key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), the herbicide effectively halts plant growth, leading to weed death.
Future Directions in Synthetic and Medicinal Chemistry Research
The structural attributes of this compound position it as a compound with considerable potential for future research in both synthetic and medicinal chemistry. The reactive chloroethoxy group is a key feature that can be exploited for the development of novel molecules with diverse applications.
Future synthetic research could focus on expanding the library of derivatives. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of a wide range of functional groups and structural motifs. This could lead to the creation of novel compounds for high-throughput screening in various biological assays. Furthermore, developing more efficient and environmentally benign synthetic routes to this compound and its derivatives remains an area of interest.
In medicinal chemistry, a significant future direction lies in its systematic exploration as a scaffold for developing MTDLs. By attaching pharmacophores known to interact with different biological targets to the chloroethoxy tail, researchers could design and synthesize novel agents for complex diseases like cancer and neurodegenerative disorders. Another promising avenue is the synthesis of sulfonimidamides, which are considered attractive bioisosteres of sulfonamides and may offer improved pharmacological properties. nih.gov
Given the proven track record of the benzenesulfonamide scaffold, further investigation of derivatives of this compound is warranted in therapeutic areas such as oncology, virology, and inflammatory diseases. Probing the structure-activity relationships (SAR) by modifying the chloroethoxy side chain could lead to the discovery of new drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Q & A
Q. What are the common synthetic routes for 2-(2-chloroethoxy)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves substituting a sulfonyl chloride group with an amine under basic conditions. For example, starting with 2-fluorobenzenesulfonyl chloride, the sulfonamide is formed via nucleophilic substitution with an amine source. Key optimization parameters include temperature (e.g., 0°C for controlled reactivity), solvent choice (e.g., dichloromethane), and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Purity is ensured through column chromatography or recrystallization.
Q. Which analytical techniques are most effective for characterizing this compound?
Gas chromatography (GC) with flame ionization detection (FID) is validated for quantifying trace impurities like 2-(2-chloroethoxy)ethanol, with a linear range of 40–150 µg/mL . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, particularly for verifying sulfonamide and chloroethoxy moieties . High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment in agrochemical formulations .
Q. How is the compound’s stability assessed under varying pH conditions?
Stability studies involve incubating the compound in buffered solutions (pH 3–9) at controlled temperatures. Degradation products are monitored using HPLC or LC-MS. For example, hydrolysis of the chloroethoxy group may occur under alkaline conditions, forming 2-hydroxyethoxy derivatives. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .
Advanced Research Questions
Q. How do soil adsorption properties of this compound influence its environmental persistence?
Adsorption isotherms (Freundlich model) reveal pH-dependent behavior, with higher adsorption in acidic soils due to protonation of the sulfonamide group. Calcium ions in alkaline soils (pH >7.5) compete for binding sites, reducing adsorption. Experimental designs should control ionic strength and organic matter content to isolate pH effects .
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?
Contradictions may arise from assay conditions (e.g., enzyme concentration, co-solvents). Systematic comparisons using standardized protocols (e.g., fixed ATP concentrations in kinase assays) and structure-activity relationship (SAR) studies can clarify discrepancies. For example, modifying the chloroethoxy chain length impacts NLRP3 inflammasome inhibition efficacy .
Q. How can synthetic routes be optimized to improve yields of this compound derivatives?
Optimizing stepwise reactions is critical. For example, substituting ethylenediamine for bulkier amines in sulfonylation steps increases steric hindrance, reducing byproduct formation. Catalyst screening (e.g., HOBt vs. DMAP) and microwave-assisted synthesis can accelerate reaction kinetics, as seen in 73% yield improvements for bipyrimidinyl derivatives .
Q. What methodologies assess the compound’s synergistic effects in herbicide formulations?
Co-application studies with triazine herbicides (e.g., terbutryn) use dose-response matrices and isobolographic analysis. Field trials measure weed biomass reduction, while in vitro assays track acetolactate synthase (ALS) inhibition. Synergy factors >1 indicate enhanced efficacy due to dual-mode action .
Methodological Considerations
Q. How are computational models used to predict the environmental fate of this compound?
Quantitative structure-activity relationship (QSAR) models predict biodegradation half-lives based on logP and molecular weight. Molecular dynamics simulations assess binding affinities to soil organic matter, corroborating experimental Freundlich constants (Kf) .
Q. What quality control measures ensure batch-to-batch consistency in academic synthesis?
Rigorous purity checks via HPLC (≥98% purity), residual solvent analysis (GC-MS), and elemental analysis are mandatory. Regulatory compliance requires documentation per ECHA guidelines, including CAS 82097-50-5 specifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
